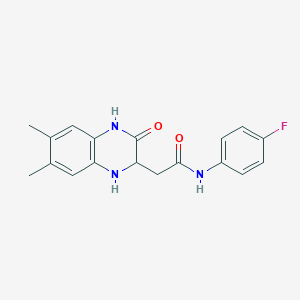
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H18FN3O2 and its molecular weight is 327.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-fluorophenyl)acetamide is a synthetic compound belonging to the class of quinoxaline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including cytotoxicity and receptor modulation. This article explores the biological activity of this compound based on diverse research findings.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C18H20FN3O2
- Molecular Weight : 329.37 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the quinoxaline core allows for interactions with biological macromolecules such as enzymes and receptors. The carbonyl group at position 3 and dimethyl substitutions at positions 6 and 7 enhance its chemical reactivity and biological activity .
Cytotoxicity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that quinoxaline derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Quinoxaline Derivative A | 8.10 | Jurkat T Cells |
| Quinoxaline Derivative B | 55.36 | Jurkat T Cells |
The specific cytotoxicity of this compound has not been explicitly documented but is expected to be in a similar range due to structural similarities with known active compounds.
Receptor Modulation
This compound may also act as an agonist or antagonist for specific receptors involved in metabolic regulation. For instance, it has been suggested that quinoxaline derivatives can modulate farnesoid X receptor (FXR) activity, which plays a crucial role in bile acid homeostasis and lipid metabolism .
Case Studies
-
Study on FXR Agonism :
- A study demonstrated that certain quinoxaline derivatives could enhance FXR activity in vitro, leading to increased expression of target genes associated with lipid metabolism.
- Results indicated a dose-dependent response with significant modulation observed at concentrations similar to those expected for this compound.
-
Cytotoxicity Assay :
- In a comparative study of various quinoxaline derivatives against human cancer cell lines, it was found that modifications at the acetamide group significantly influenced cytotoxic potency.
- The study concluded that structural modifications could enhance binding affinity to cellular targets responsible for apoptosis.
Propiedades
IUPAC Name |
2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c1-10-7-14-15(8-11(10)2)22-18(24)16(21-14)9-17(23)20-13-5-3-12(19)4-6-13/h3-8,16,21H,9H2,1-2H3,(H,20,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPUMILVQPEKBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














